molecular formula C12H15N B12988231 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12988231
M. Wt: 173.25 g/mol
InChI Key: LYNHWTWCNPMHOX-UHFFFAOYSA-N
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Description

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The cyclopropyl group attached to the isoquinoline ring adds unique chemical properties, making this compound a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or alkylated isoquinoline derivatives.

Scientific Research Applications

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, potentially leading to unique biological effects. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a cyclopropyl group.

    7-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group, which significantly alters its chemical behavior and biological activity.

Uniqueness: The presence of the cyclopropyl group in 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, making it distinct from other tetrahydroisoquinoline derivatives. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (7-CP-THIQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered attention for their various biological effects, including neuroprotective, anti-inflammatory, and anticancer properties. The structural modification of THIQs can lead to significant changes in their biological activity. The cyclopropyl group at position 7 in 7-CP-THIQ is particularly noteworthy for its influence on receptor interactions and pharmacodynamics.

Biological Activities

1. Neuropharmacological Effects

Research indicates that 7-CP-THIQ exhibits notable interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The cyclopropyl substitution enhances hydrophobic interactions with receptor sites, potentially increasing selectivity and efficacy compared to other THIQ derivatives.

2. Antitumor Activity

The compound has demonstrated promising antitumor activity. Studies have shown that 7-CP-THIQ can inhibit the growth of various cancer cell lines in a dose-dependent manner. For instance, its derivatives have been tested against lymphoid origin cell lines such as Jurkat and BHl-89, showing significant growth inhibition at concentrations as low as 3 µM .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the cyclopropyl group in modulating the biological activity of THIQs. Modifications at this position can lead to variations in receptor binding profiles and therapeutic effects. For example, compounds with different substituents at the C-7 position have shown varying affinities for dopamine receptors, which correlate with their pharmacological effects .

Case Study 1: Neuropharmacological Screening

In a study examining the neuropharmacological properties of THIQ derivatives, 7-CP-THIQ was identified as a selective ligand for dopamine receptors. The binding affinities were assessed using radiolabeled ligand displacement assays, revealing that 7-CP-THIQ had a Ki value of approximately 34 nM for D3 receptors, indicating strong binding capability .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer efficacy, researchers synthesized several 7-CP-THIQ derivatives and evaluated their cytotoxic effects against ovarian cancer cell lines. One derivative exhibited a GI50 value of 15.99 µM while maintaining a favorable CC50 value of 103.4 µM, suggesting a good therapeutic window .

Data Table: Biological Activities of 7-CP-THIQ Derivatives

Compound Biological Activity IC50/EC50 Values Target Receptors
7-Cyclopropyl-1,2,3,4-THIQAntitumor (Jurkat cells)~3 µMN/A
7-Cyclopropyl Derivative ANeuroprotectiveKi = 34 nM (D3)D2/D3 Dopamine Receptors
7-Cyclopropyl Derivative BAnticancer (Ovarian cells)GI50 = 15.99 µMN/A

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H15N/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

LYNHWTWCNPMHOX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(CCNC3)C=C2

Origin of Product

United States

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